2,2-Dimethyl-4-oxopentanoic acid

Description

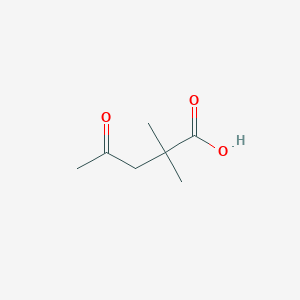

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-4-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)4-7(2,3)6(9)10/h4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOHONYYAXGTMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574158 | |

| Record name | 2,2-Dimethyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-49-5 | |

| Record name | 2,2-Dimethyl-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dimethyl 4 Oxopentanoic Acid

Chemo- and Regioselective Synthetic Routes

The selective synthesis of 2,2-dimethyl-4-oxopentanoic acid requires careful consideration of the functional groups present and the potential for side reactions. The following sections detail specific strategies to achieve this.

Carbonyl Condensation Strategies

Carbonyl condensation reactions are powerful tools for the formation of carbon-carbon bonds. The Claisen and Aldol (B89426) condensations are particularly relevant for the synthesis of β-keto esters and β-hydroxy ketones, which can be precursors to 2,2-dimethyl-4-oxopentanoic acid.

A plausible approach involves a crossed Claisen condensation . wikipedia.orgorganic-chemistry.org This reaction would entail the condensation of an ester of isobutyric acid, such as ethyl isobutyrate, with acetone (B3395972). In this scenario, a strong base, like sodium ethoxide or lithium diisopropylamide (LDA), would be used to deprotonate the α-carbon of the ethyl isobutyrate, which then acts as the nucleophile. wikipedia.org The resulting enolate would then attack the carbonyl carbon of acetone. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired product. The general mechanism involves the formation of a resonance-stabilized enolate, nucleophilic attack on the second carbonyl compound, and subsequent elimination of the alkoxy group. wikipedia.org

Alternatively, an Aldol-type condensation could be employed. chegg.comthieme-connect.de This would involve the reaction of an enolate of a suitable ketone with an aldehyde, followed by oxidation of the resulting β-hydroxy ketone. For instance, the enolate of acetone could be reacted with 2,2-dimethylpropanal. The resulting aldol adduct could then be oxidized to the corresponding keto acid. The choice of reactants and reaction conditions is crucial to control the outcome and prevent self-condensation. libretexts.orgopenstax.org

Carboxylation and Decarboxylation Approaches

Carboxylation and decarboxylation reactions offer alternative pathways to introduce or remove a carboxyl group, respectively. One potential strategy involves the selective mono-decarboxylation of a disubstituted malonic acid derivative.

A hypothetical route could start from 2,2-dimethylsuccinic acid . sigmaaldrich.comhmdb.ca This dicarboxylic acid could potentially be converted to its mono-acid chloride, followed by a reaction with a methyl organometallic reagent, such as dimethylcuprate (Gilman reagent), to introduce the methyl ketone functionality.

Another relevant, though indirect, example from biochemistry is the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase, which yields 4-hydroxy-2-oxopentanoic acid. wikipedia.org While enzymatic, this transformation highlights the possibility of selective decarboxylation in related structures. In a laboratory setting, a similar transformation might be achieved through chemical means, for example, by the Krapcho decarboxylation of a suitable ester derivative.

Oxidative Transformation Pathways

Oxidative methods provide a direct route to the keto functionality of the target molecule from a more reduced precursor. organic-chemistry.org A key strategy would be the oxidation of the corresponding secondary alcohol, 2,2-dimethyl-4-hydroxypentanoic acid. A variety of oxidizing agents could be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions.

Commonly used reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride), and Dess-Martin periodinane. More environmentally benign methods employing catalytic amounts of oxidants with a co-oxidant are also available. organic-chemistry.org For instance, a chemoselective oxidation of an α-hydroxy acid to an α-keto acid can be catalyzed by nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the co-oxidant. organic-chemistry.org

Hydrolytic Cleavage from Precursors

The final step in a multi-step synthesis of 2,2-dimethyl-4-oxopentanoic acid often involves the hydrolysis of a precursor molecule, such as an ester or a nitrile. researchgate.net

For example, if the synthesis proceeds through a Claisen condensation to form a β-keto ester, the ester group would need to be hydrolyzed to the carboxylic acid. This is typically achieved by saponification with a base, such as sodium hydroxide, followed by acidification. orgsyn.org

Alternatively, the synthesis could proceed via a nitrile-containing precursor, such as 2,2-dimethyl-4-oxopentanenitrile. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, for instance with aqueous sulfuric acid, proceeds through the formation of an amide intermediate. researchgate.net

Catalytic Systems in 2,2-Dimethyl-4-oxopentanoic Acid Synthesis

Catalysis plays a crucial role in modern organic synthesis by enabling efficient and selective transformations. Homogeneous catalysis, in particular, offers high activity and selectivity for a variety of reactions that could be applied to the synthesis of 2,2-dimethyl-4-oxopentanoic acid. wikipedia.org

Homogeneous Catalysis Applications

Homogeneous catalysts, which operate in the same phase as the reactants, are integral to many synthetic transformations. wikipedia.org In the context of synthesizing 2,2-dimethyl-4-oxopentanoic acid, several applications can be envisioned.

For instance, hydroformylation , a process that adds a formyl group and a hydrogen atom across a double bond, could be used to synthesize a precursor aldehyde. wikipedia.org This reaction is typically catalyzed by soluble rhodium or cobalt complexes. The resulting aldehyde could then be oxidized to the carboxylic acid.

Carbonylation reactions , which introduce a carbonyl group into an organic molecule, are another relevant application of homogeneous catalysis. wikipedia.org For example, the carbonylation of a suitable alkyl halide in the presence of a palladium catalyst could be a viable route.

Furthermore, homogeneous oxidation catalysts can be employed for the conversion of alcohols to ketones, as mentioned in the oxidative transformation pathways. Transition metal complexes are often used for such oxidations, offering high selectivity under mild conditions. mpg.deacs.org The development of novel C-H acid catalysts also shows promise for various Lewis and Brønsted acid-catalyzed reactions that could be adapted for the synthesis of keto acids and their precursors. mpg.de

Heterogeneous Catalysis Development

The development of heterogeneous catalysts for the synthesis of 2,2-Dimethyl-4-oxopentanoic acid focuses on creating robust, recyclable, and highly selective systems. While specific catalysts for this exact molecule are not widely documented, research on the synthesis of analogous γ-keto acids provides a strong foundation for future development. Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst reuse, reducing waste and operational costs.

Key areas of development involve solid acid catalysts, supported metal catalysts, and multifunctional materials. For instance, clay-based catalysts, such as acid-activated clays, have demonstrated effectiveness in related reactions like ketalization, which involves similar functional groups. mdpi.com For the core synthesis of the keto-acid backbone, metal-organic frameworks (MOFs) and zeolites are being explored for their high surface area and tunable acidic and basic sites, which can facilitate the specific condensation or acylation reactions required.

Another promising avenue is the use of supported metal nanoparticles. For example, palladium supported on titanium dioxide (Pd/TiO₂) has been successfully used in the one-pot synthesis of α-ketoglutaric acid from biomass-derived precursors through sequential aldol condensation and hydrodeoxygenation. researchgate.net Similarly, recyclable iron nanocomposites have been shown to effectively catalyze the oxidation of alkenes to yield α-keto acids. organic-chemistry.org These catalytic systems could be adapted for the final oxidation step or other transformations in a multi-step synthesis of 2,2-Dimethyl-4-oxopentanoic acid.

| Catalyst Type | Potential Reaction Step | Advantages | Reference |

|---|---|---|---|

| Acid-Activated Clays | Ketalization/Acylation | Low cost, readily available, effective for acid-catalyzed reactions. | mdpi.com |

| Supported Palladium (e.g., Pd/TiO₂) | Hydrogenation/Deoxygenation | High activity and selectivity for reduction and C-C coupling. | researchgate.net |

| Iron Nanocomposites | Oxidation | Recyclable, uses an earth-abundant metal, efficient for alkene oxidation. | organic-chemistry.org |

| Zeolites/MOFs | Condensation/Acylation | High surface area, tunable porosity and active sites, high thermal stability. | N/A |

Biocatalytic Synthesis and Enzyme-Mediated Routes

Biocatalytic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can lead to the production of complex molecules like 2,2-Dimethyl-4-oxopentanoic acid under mild conditions, often with high stereoselectivity, which is difficult to achieve with conventional chemistry.

While a direct enzymatic route to 2,2-Dimethyl-4-oxopentanoic acid is not established, several enzyme classes are relevant for synthesizing its precursors or related γ-keto acids. nih.gov Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), for example, are capable of stereoselectively reducing a ketone group to a hydroxyl group. georgiasouthern.edursc.org This is particularly valuable for producing chiral molecules. A strategy could involve the enzymatic reduction of a prochiral diketone or keto-ester precursor.

Transaminases (TAs) are another class of enzymes that could be employed in a synthetic pathway, for instance, to convert a keto group into an amine, which could then be further modified. rsc.org Furthermore, advances in metabolic engineering are creating pathways in microorganisms to produce various keto acids from renewable feedstocks like carbohydrates. nih.govresearchgate.net This approach could be harnessed to design a microbial cell factory for producing the carbon backbone of 2,2-Dimethyl-4-oxopentanoic acid or a close precursor, which is then converted to the final product. For example, research has shown the synthesis of γ-lactones can be achieved from γ-keto esters using a one-pot method involving Old Yellow Enzyme (OYE) and an alcohol dehydrogenase. rsc.org

| Enzyme Class | Potential Function | Advantages in Synthesis | Reference |

|---|---|---|---|

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Stereoselective reduction of the ketone group. | High enantioselectivity, mild reaction conditions. | georgiasouthern.edursc.org |

| Transaminases (TAs) | Conversion of a keto group to an amine for further functionalization. | High regioselectivity and stereoselectivity. | rsc.org |

| Old Yellow Enzyme (OYE) Family | Asymmetric reduction of activated C=C bonds. | Enables stereocontrolled synthesis of saturated ketones. | rsc.org |

| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes. | Allows for functional group interconversion under mild, biological conditions. | rsc.org |

Principles of Green Chemistry in 2,2-Dimethyl-4-oxopentanoic Acid Synthesis

Applying the principles of green chemistry to the synthesis of 2,2-Dimethyl-4-oxopentanoic acid is essential for developing sustainable and economically viable processes. These principles aim to minimize the environmental impact of chemical manufacturing by focusing on aspects such as waste prevention, atom economy, and the use of safer chemicals and renewable resources. acs.org

Atom Economy and Reaction Efficiency

Atom economy is a core green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. scranton.eduprimescholars.com

To illustrate this, consider a plausible, though hypothetical, synthesis of 2,2-Dimethyl-4-oxopentanoic acid via the reaction of 3,3-dimethylsuccinic anhydride (B1165640) with a methyl Grignard reagent (methylmagnesium bromide), followed by aqueous workup.

Reaction: C₆H₈O₃ + CH₃MgBr → C₇H₁₂O₃ + Byproducts

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3,3-Dimethylsuccinic anhydride | C₆H₈O₃ | 128.13 | Reactant |

| Methylmagnesium bromide | CH₃MgBr | 95.23 | Reactant |

| Total Reactant Mass | - | 223.36 | - |

| 2,2-Dimethyl-4-oxopentanoic acid | C₇H₁₂O₃ | 144.17 | Desired Product |

| Percent Atom Economy = (144.17 / 223.36) * 100% | ~64.5% |

An atom economy of approximately 64.5% indicates that a significant portion of the reactant mass is converted into byproducts, highlighting the need to design alternative routes with higher efficiency, such as catalytic additions or rearrangements that approach 100% atom economy. primescholars.com

Solvent Minimization and Alternative Media

Traditional organic synthesis often relies on large quantities of volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. A key principle of green chemistry is to minimize or eliminate solvent use. When a solvent is necessary, greener alternatives are sought.

For the synthesis of 2,2-Dimethyl-4-oxopentanoic acid, several strategies could be employed:

Solvent-Free Reactions: Performing reactions in the absence of a solvent, particularly when reactants are liquids, can drastically reduce waste. For example, continuous processes in extruders can be run without solvents for reactions like the formation of alkyl ketene (B1206846) dimers from acid chlorides. wikipedia.org A glucose-based carbonaceous material has been used as a metal-free catalyst for the synthesis of α-ketoamides under solvent-free conditions. rsc.org

Water as a Solvent: Water is a non-toxic, non-flammable, and abundant solvent. Its use is highly desirable for green synthesis. Catalyst-free reactions for the synthesis of various heterocycles from α-keto acids have been successfully conducted in water, demonstrating its potential as a viable medium for related transformations. acs.orgsci-hub.se

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising alternative solvent. It is non-toxic, non-flammable, and its solvating properties can be tuned by changing pressure and temperature. After the reaction, it can be easily removed and recycled.

Ionic Liquids (ILs): ILs are salts with low melting points that are often non-volatile, reducing air pollution. Their properties can be tailored by modifying the cation and anion, making them "designer solvents" for specific reactions.

Sustainable Feedstock Utilization

The twelfth principle of green chemistry advocates for the use of renewable rather than depleting feedstocks. acs.org Traditionally, chemical manufacturing relies on petroleum, a finite resource. A major goal of green chemistry is to shift towards biomass—plant-based materials—as a primary source of carbon.

The synthesis of 2,2-Dimethyl-4-oxopentanoic acid could be made more sustainable by sourcing its precursors from renewable resources. While a direct biosynthetic pathway may not exist, platform chemicals derived from biomass can serve as starting materials.

Bio-based Platform Chemicals: Fermentation or catalytic conversion of carbohydrates from sources like starch, cellulose, or sugars can produce versatile building blocks such as pyruvic acid, levulinic acid, and succinic acid. nih.govacs.org For instance, a novel route to synthesize α-ketoglutaric acid from biomass-derived pyruvic and glyoxylic acids has been reported. researchgate.net It is conceivable that precursors for 2,2-Dimethyl-4-oxopentanoic acid, such as a dimethyl-substituted succinic acid derivative, could be produced through engineered biological or chemo-catalytic pathways from similar renewable starting points. dntb.gov.ua

Engineered Biosynthesis: Advances in synthetic biology and metabolic engineering could enable the design of microorganisms that produce 2,2-Dimethyl-4-oxopentanoic acid or a direct precursor directly from glucose. researchgate.net This involves assembling a novel metabolic pathway within a microbial host like E. coli or yeast.

By focusing on feedstocks derived from biomass, the carbon footprint of synthesizing 2,2-Dimethyl-4-oxopentanoic acid can be significantly reduced, contributing to a more circular and sustainable chemical industry.

Reactivity and Mechanistic Investigations of 2,2 Dimethyl 4 Oxopentanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety of 2,2-dimethyl-4-oxopentanoic acid is a focal point for a variety of chemical reactions, including derivatization and salt formation.

Esterification and Amidation Reactions

The carboxylic acid group can be readily converted into esters and amides through various synthetic methodologies. Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. orgsyn.org A prominent method for esterification under mild conditions involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is effective for a wide range of alcohols, including those that are sensitive to acid. orgsyn.org The reaction proceeds at room temperature under nonacidic, mildly basic conditions. orgsyn.org However, with increasing steric hindrance of the alcohol, the rate of esterification can decrease, and the formation of N-acylurea byproducts may become more significant. orgsyn.org

Amidation reactions can also be carried out, typically by activating the carboxylic acid group first, for example, by converting it to an acid chloride, and then reacting it with an amine.

Salt Formation and Protonation Dynamics

As a carboxylic acid, 2,2-dimethyl-4-oxopentanoic acid can donate a proton to a base to form a carboxylate salt. The acidity of the carboxylic acid is a key factor in these reactions. The predicted apparent acidic pKa for 2,2-dimethyl-4-oxopentanoic acid is approximately 29.3. epa.gov The dynamics of protonation and deprotonation are fundamental to its behavior in different chemical environments and are crucial for understanding its role in acid-base catalysis and its interaction with biological systems.

Reactions Involving C-α Position to Carboxyl Group

The carbon atom alpha to a carbonyl group exhibits unique reactivity. libretexts.org However, in the case of 2,2-dimethyl-4-oxopentanoic acid, the α-carbon to the carboxylic acid group is a quaternary carbon, meaning it has no hydrogen atoms attached. This structural feature precludes reactions that typically occur at this position, such as α-halogenation or enolate formation directly involving the carboxylic acid's α-position. Any enolization or related reactivity will be dictated by the ketone functional group.

Reactivity of the Ketone Functional Group

The ketone group in 2,2-dimethyl-4-oxopentanoic acid is the more reactive site for nucleophilic attack and reactions involving the adjacent α-hydrogens.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. libretexts.org This leads to nucleophilic addition, a characteristic reaction of ketones. libretexts.orgmasterorganicchemistry.com In the initial step, the nucleophile attacks the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.org This is followed by protonation of the resulting alkoxide intermediate to yield an alcohol. libretexts.org A wide variety of nucleophiles can participate in these reactions, and the reversibility of the addition depends on the basicity of the nucleophile. masterorganicchemistry.com

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF |

| Organolithium Reagents (R-Li) | Tertiary Alcohol | Anhydrous ether or hexane |

| Hydride (from NaBH4 or LiAlH4) | Secondary Alcohol | Methanol, ethanol, or water (for NaBH4); anhydrous ether or THF followed by aqueous workup (for LiAlH4) |

| Cyanide (HCN or NaCN/H+) | Cyanohydrin | Aqueous, slightly acidic |

| Amines (RNH2) | Imine (Schiff base) | Mildly acidic conditions |

Enolization and Alpha-Hydrogen Reactivity

The α-hydrogens adjacent to the ketone group in 2,2-dimethyl-4-oxopentanoic acid are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate conjugate base. byjus.comlibretexts.org The pKa of α-hydrogens in ketones is typically in the range of 19-21. libretexts.org This acidity allows for the formation of an enol or enolate intermediate, which is central to many important reactions. libretexts.orgmsu.edu

The formation of an enolate allows for a variety of electrophilic substitution reactions at the α-carbon. libretexts.org These include aldol (B89426) condensations, where the enolate acts as a nucleophile, and halogenation reactions. libretexts.orgbyjus.com The aldol reaction is a powerful carbon-carbon bond-forming reaction. libretexts.org In the context of 2,2-dimethyl-4-oxopentanoic acid, it could potentially undergo an intramolecular aldol reaction, although the formation of a four-membered ring would be sterically strained. More likely is an intermolecular aldol reaction with another molecule of the keto acid or a different carbonyl compound.

| Reaction | Reagents | Product Type | Key Feature |

|---|---|---|---|

| Aldol Addition | Base or Acid Catalyst | β-Hydroxy Ketone | Forms a new C-C bond. byjus.com |

| Aldol Condensation | Base or Acid Catalyst, Heat | α,β-Unsaturated Ketone | Involves dehydration of the aldol addition product. byjus.com |

| α-Halogenation | Halogen (Br2, Cl2, I2) in Acidic or Basic solution | α-Halo Ketone | Proceeds via an enol or enolate intermediate. libretexts.org |

| Alkylation | Strong Base (e.g., LDA), then Alkyl Halide | α-Alkylated Ketone | Forms a new C-C bond at the α-position. libretexts.org |

Reduction and Oxidation Processes

The reactivity of 2,2-dimethyl-4-oxopentanoic acid is characterized by the presence of two key functional groups: a carboxylic acid and a ketone. These sites allow for a variety of reduction and oxidation reactions, leading to the formation of different products.

The reduction of the ketone group in γ-keto acids like 2,2-dimethyl-4-oxopentanoic acid is a common transformation that typically leads to the corresponding γ-hydroxy acid, which can then undergo spontaneous or catalyzed intramolecular cyclization to form a γ-lactone. Various reducing agents can be employed for this purpose. For instance, the use of silane (B1218182) reagents in the presence of trifluoroacetic acid has been shown to reduce cyclic γ-keto acids to syn-γ-lactones. In contrast, reduction with trialkylborohydrides can lead to the formation of syn,anti-γ-lactones, highlighting the diastereoselectivity that can be achieved by choosing the appropriate reagent. acs.org

Biocatalytic reductions also offer a pathway to γ-lactones from γ-keto acids. Alcohol dehydrogenases (ADHs) can be used to reduce the keto group to a hydroxyl group, which then cyclizes to the lactone. nih.govnih.gov This enzymatic approach can offer high stereoselectivity.

Oxidation processes can also be initiated at different positions of the molecule. While specific studies on the oxidation of 2,2-dimethyl-4-oxopentanoic acid are not extensively documented, general principles of fatty acid oxidation can be considered. Unspecific peroxygenases (UPOs) have been shown to catalyze the in-chain hydroxylation of saturated fatty acids at the C4 and C5 positions, which subsequently leads to the formation of γ- and δ-lactones. nih.gov It is conceivable that under similar enzymatic conditions, 2,2-dimethyl-4-oxopentanoic acid could undergo oxidation to introduce a hydroxyl group, potentially leading to further transformations.

Interactive Data Table: Reduction and Oxidation Reactions of γ-Keto Acids

| Reaction Type | Reagent/Catalyst | Product(s) | Key Findings |

| Reduction | Silanes/Trifluoroacetic Acid | syn-γ-Lactones | Provides access to specific diastereomers. acs.org |

| Reduction | Trialkylborohydrides | syn,anti-γ-Lactones | Offers complementary diastereoselectivity to silane reduction. acs.org |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | γ-Lactones | Enables enantioselective synthesis of chiral lactones. nih.gov |

| Biocatalytic Oxidation | Unspecific Peroxygenases (UPOs) | γ- and δ-Lactones | Catalyzes in-chain hydroxylation leading to lactonization. nih.gov |

Intramolecular Transformations and Cyclization Studies

The structure of 2,2-dimethyl-4-oxopentanoic acid, a γ-keto acid, makes it a prime candidate for intramolecular reactions, most notably cyclization to form a five-membered ring lactone. This transformation, known as lactonization, is a key reaction of γ-hydroxy acids, which are readily formed from the reduction of the corresponding γ-keto acids.

The cyclization is an intramolecular esterification reaction. The hydroxyl group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the carboxylic acid group. This process is often acid-catalyzed, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydroxyl group. youtube.com The subsequent elimination of a water molecule leads to the formation of the stable five-membered lactone ring.

The propensity for γ-keto acids to exist in equilibrium with their cyclic lactol form (the ring-chain tautomerism) is well-documented. psu.edu For many γ-keto acids, the equilibrium favors the formation of the five-membered lactol, which is a cyclic hemiacetal. psu.edu The reduction of this lactol or the parent keto acid leads to the corresponding γ-lactone.

Several methods have been developed for the synthesis of γ-lactones from γ-keto acids, underscoring the importance of this intramolecular transformation. These methods often involve a reduction step followed by spontaneous or induced lactonization. For example, ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids using a formic acid–triethylamine azeotrope as the hydrogen source affords chiral multicyclic γ-lactones in high yields. rsc.org Another approach utilizes a modification of the Johnson–Corey–Chaykovsky reaction, where trimethylsulfoxonium (B8643921) iodide reacts with the ketoacid to form the γ-lactone. acs.org

Interactive Data Table: Intramolecular Cyclization of γ-Keto Acids

| Reaction Type | Catalyst/Reagent | Product | Key Features |

| Acid-Catalyzed Lactonization | Acid (e.g., H₂SO₄) | γ-Lactone | Classic intramolecular esterification. youtube.com |

| Asymmetric Transfer Hydrogenation | Ru-catalyst, HCOOH-NEt₃ | Chiral γ-Lactone | High diastereo- and enantioselectivity. rsc.org |

| Johnson–Corey–Chaykovsky Reaction | (CH₃)₃S(O)I, Base | γ-Lactone | Effective for a variety of substituted ketoacids. acs.org |

| Palladium-Catalyzed Lactonization | Pd catalyst, Na₂CO₃ | γ-Lactone | Direct functionalization of aliphatic acids. acs.org |

Elucidation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility and rate of the intramolecular transformations of 2,2-dimethyl-4-oxopentanoic acid, particularly its cyclization to a lactone.

Thermodynamics:

The intramolecular cyclization of a γ-hydroxy acid (formed from the reduction of 2,2-dimethyl-4-oxopentanoic acid) to a γ-lactone is generally a thermodynamically favorable process. The driving force for this intramolecular esterification is largely entropic. In an intermolecular esterification, two reactant molecules combine to form two product molecules (ester and water), resulting in a small change in entropy. youtube.com However, in an intramolecular cyclization, one reactant molecule is converted into two product molecules (the cyclic lactone and water), leading to a significant increase in entropy. youtube.com This positive entropy change contributes to a more negative Gibbs free energy change (ΔG), making the reaction more spontaneous. youtube.com

The equilibrium between the open-chain hydroxy acid and the cyclic lactone is influenced by the stability of the resulting ring. Five-membered rings, such as the γ-lactone formed from 2,2-dimethyl-4-oxopentanoic acid, are generally stable and their formation is favored. psu.edu

Kinetics:

The rate of lactonization is influenced by several factors, including the catalyst used, temperature, and the structure of the substrate. Acid catalysis is commonly employed to accelerate the reaction by increasing the electrophilicity of the carboxylic acid carbonyl group. youtube.com

Computational studies on the lactonization of other carboxylic acids have shown that the site-selectivity (e.g., formation of γ- vs. β- or δ-lactones) is often governed by kinetics rather than thermodynamics, with the free energy barrier for the intramolecular hydrogen atom transfer being a key factor. nih.govacs.org

Interactive Data Table: General Kinetic and Thermodynamic Parameters for Lactonization

| Parameter | General Trend/Observation | Influencing Factors |

| Gibbs Free Energy (ΔG) | Generally negative (spontaneous) for intramolecular cyclization. | Positive entropy change (ΔS), ring stability. youtube.com |

| Enthalpy (ΔH) | Esterification is typically an exothermic process. stackexchange.com | Bond energies of reactants and products. |

| Entropy (ΔS) | Positive for intramolecular cyclization (one reactant to two products). | Number of molecules on each side of the reaction equation. youtube.com |

| Activation Energy (Ea) | Can be significant, often requiring catalysis or heat. | Catalyst, substrate structure, solvent. stackexchange.com |

| Reaction Rate | Increased by acid catalysis and higher temperatures. | Concentration of reactants and catalyst, temperature. stackexchange.com |

Derivatization and Scaffold Functionalization of 2,2 Dimethyl 4 Oxopentanoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid group of 2,2-dimethyl-4-oxopentanoic acid is a prime site for derivatization, readily undergoing esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common approach is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.org The reaction is reversible and can be driven to completion by removing water as it forms. libretexts.org For bulkier alcohols or when milder conditions are required, other methods such as using diazomethane (B1218177) for methyl esters or activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. libretexts.orgajchem-a.com

Amidation: The synthesis of amides from 2,2-dimethyl-4-oxopentanoic acid can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an activated ester. nih.govgoogle.com These intermediates then readily react with primary or secondary amines to form the corresponding amides. google.comgoogle.com Direct amidation methods, using coupling reagents like DCC with an activator such as 4-dimethylaminopyridine (B28879) (DMAP), provide an efficient one-pot procedure for amide bond formation. ajchem-a.com

Table 1: Representative Ester and Amide Derivatives of 2,2-Dimethyl-4-oxopentanoic Acid

| Derivative Type | Reagents | General Structure |

| Ester | Alcohol (R'-OH), Acid Catalyst | R-COOR' |

| Amide | Amine (R'R''NH), Coupling Agent | R-CONR'R'' |

Chemical Modifications of the Carbonyl Moiety

The ketone functionality at the 4-position offers another avenue for structural diversification, allowing for the introduction of various nitrogen- and oxygen-containing groups, as well as its reduction to an alcohol or conversion to an amine.

The carbonyl group of 2,2-dimethyl-4-oxopentanoic acid readily reacts with nucleophiles to form a variety of derivatives.

Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) leads to the formation of an oxime, while reaction with hydrazine (B178648) or its derivatives yields a hydrazone. khanacademy.orgnih.gov These reactions proceed through a nucleophilic addition to the carbonyl carbon, followed by dehydration. nih.gov The formation of these imine derivatives is a well-established method for characterizing and modifying ketones. khanacademy.org

Ketals: In the presence of an alcohol and an acid catalyst, the ketone can be converted to a ketal. This reaction is reversible and is often used as a protecting group strategy for the carbonyl functionality during subsequent chemical transformations.

Table 2: Common Carbonyl Derivatives of 2,2-Dimethyl-4-oxopentanoic Acid

| Derivative | Reagent | Functional Group Formed |

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH |

| Hydrazone | Hydrazine (H₂NNH₂) | C=N-NH₂ |

| Ketal | Alcohol (R'-OH), Acid Catalyst | C(OR')₂ |

The carbonyl group can be transformed into other key functional groups, expanding the synthetic utility of the scaffold.

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using various reducing agents. ksu.edu.sa Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction, a critical consideration when chirality is a factor.

Reductive Amination: The ketone can be converted into an amine through reductive amination. This process involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction in situ. This method provides a direct route to introduce a nitrogen atom at the 4-position.

Side Chain Elongation and Diversification Strategies

The existing functional groups on 2,2-dimethyl-4-oxopentanoic acid serve as handles for further chemical modifications, enabling side chain elongation and the introduction of diverse functionalities. For instance, the methyl group adjacent to the ketone can be a site for enolate formation and subsequent alkylation reactions, allowing for the extension of the carbon chain. Furthermore, the derivatives formed from the carboxylic acid and ketone groups, such as esters, amides, and oximes, can undergo further reactions to introduce new chemical entities.

Stereoselective Control in Derivatization Processes

When creating new chiral centers during derivatization, controlling the stereochemistry is paramount for applications in fields like medicinal chemistry and materials science. For instance, the reduction of the ketone to an alcohol creates a new stereocenter. The use of chiral reducing agents or catalysts can favor the formation of one stereoisomer over the other. Similarly, in side chain elongation reactions involving the formation of new carbon-carbon bonds, stereoselective methods can be employed to control the spatial arrangement of the newly introduced groups. sciforum.net The development of diastereoselective and enantioselective synthetic routes is an active area of research. sciforum.net

Utilization as a Building Block for Complex Chemical Architectures

The versatility of 2,2-dimethyl-4-oxopentanoic acid and its derivatives makes it a valuable building block in the synthesis of more complex molecules. acs.org Its bifunctional nature allows for its incorporation into larger structures through sequential or orthogonal reactions at its two reactive sites. This compound can serve as a starting material for the synthesis of various heterocyclic compounds, such as oxadiazoles, by leveraging the reactivity of its functional groups. researchgate.netgsconlinepress.com The ability to introduce diverse functionalities and control stereochemistry makes it a powerful tool for constructing complex molecular frameworks with potential applications in various scientific disciplines. acs.org

Computational and Theoretical Studies on 2,2 Dimethyl 4 Oxopentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the properties of levulinic acid, offering a molecular-level understanding of its structure, reactivity, and energetics.

Electronic Structure and Molecular Orbital Analyses

Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure of levulinic acid. These calculations provide information about the distribution of electrons within the molecule and the energies of the molecular orbitals, which are crucial for understanding its chemical behavior.

Studies have utilized DFT with various functionals and basis sets to optimize the molecular geometry and calculate electronic properties. For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) has been used to compute properties such as bond lengths, bond angles, and vibrational frequencies. researchgate.net The calculated vibrational spectra show good agreement with experimental data, validating the computational models used. researchgate.net

The electronic properties of levulinic acid are significantly influenced by the presence of the ketone and carboxylic acid functional groups. The oxygen atoms in these groups are regions of high electron density, making them susceptible to electrophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO is typically localized on the oxygen atoms, while the LUMO is often centered on the carbonyl carbons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Conformer Analysis and Energy Landscape Mapping

Levulinic acid can exist in several different conformations due to the flexibility of its carbon chain. Computational studies have been performed to identify the most stable conformers and to map the potential energy surface.

A broadband rotational study in jet-cooled conditions identified one dominant conformer in the gas phase. illinois.edu The observed spectral lines were split, which was attributed to the internal rotation of the methyl group, allowing for the determination of the experimental barrier to this rotation. illinois.edu

Table 1: Calculated Relative Energies of Levulinic Acid Conformers nih.gov

| Conformer | Relative Energy (kJ/mol) at 0 K |

| 1 (Boat-like) | 0.00 |

| 2 (Chain-like) | 0.25 |

| 3 | 4.81 |

| 4 | 6.57 |

| 5 | 7.66 |

Note: Energies are calculated at the G3//B3LYP level of theory.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling reaction pathways and characterizing the transition states of chemical reactions involving levulinic acid. This is particularly important for understanding its conversion into valuable biofuels and chemicals.

The hydrogenation of levulinic acid to γ-valerolactone (GVL) is a key industrial process. DFT calculations have been used to investigate the reaction mechanism on catalyst surfaces like platinum (Pt). rsc.org These studies have shown that the reaction can proceed through different pathways, and the presence of ligands on the catalyst surface can alter the mechanism from a stepwise to a concerted process. rsc.org The calculations allow for the determination of activation energies and the structures of transition states. rsc.org For example, in the concerted mechanism on a ligand-modified Pt(111) surface, the transition state involves the simultaneous transfer of two hydrogen atoms. rsc.org

Kinetic models for the production of levulinic acid from glucose have also been developed using computational methods. nih.gov These models help in optimizing reactor design and operating conditions for maximizing the yield of levulinic acid. nih.gov The models often consist of several key reaction steps, including the dehydration of glucose and the rehydration of intermediates. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their interactions with solvents and their conformational changes over time.

Intermolecular Interactions and Solvent Effects

MD simulations have been employed to study the behavior of levulinic acid in solution and its interactions with other molecules. The presence of both a hydrogen bond donor (the carboxylic acid group) and acceptors (the ketone and carboxylic oxygen atoms) allows for the formation of strong intermolecular hydrogen bonds.

Simulations of levulinic acid in the liquid phase have been used to calculate properties such as density and to analyze the liquid structure through radial distribution functions (RDFs). nih.govacs.org The RDFs provide information about the probability of finding another atom at a certain distance from a reference atom, revealing the nature of intermolecular interactions. These studies confirm the presence of significant hydrogen bonding in the liquid state. nih.gov

The interaction of levulinic acid with other components in deep eutectic solvents has also been investigated using MD simulations. rsc.org These simulations help to understand the microscopic origins of the macroscopic properties of these solvent systems and their ability to capture gases like CO2. rsc.org

Conformational Dynamics in Solution

While gas-phase studies provide information on the intrinsic conformational preferences of a molecule, the conformational landscape can be significantly altered in solution due to interactions with the solvent. MD simulations are well-suited to explore these conformational dynamics in a condensed phase.

Simulations of levulinic acid in aqueous solution would reveal the influence of water molecules on its conformational equilibrium. The ability of water to form hydrogen bonds with both the carboxylic acid and ketone groups can stabilize conformers that are less favorable in the gas phase. The dynamic interchange between different conformers in solution can be monitored over the course of an MD simulation, providing rates and pathways for conformational transitions. While specific MD studies focusing solely on the conformational dynamics of levulinic acid in various solvents are not prevalent in the searched literature, the techniques are well-established and would provide valuable information on its behavior in different chemical environments.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (excluding drug-related applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property descriptors of a chemical with its activity or properties, respectively. liverpool.ac.uknih.gov These models are pivotal in chemical assessment and research, offering a means to predict the behavior of compounds without the need for extensive experimental testing. liverpool.ac.ukdtic.mil For 2,2-Dimethyl-4-oxopentanoic acid, QSAR/QSPR modeling, particularly outside of drug-related applications, focuses on predicting its physicochemical properties and environmental fate.

The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation accepts predicted property values from valid and adequate models for chemical registration. nih.govresearchgate.net This underscores the importance of developing reliable QSPR models for industrial chemicals like 2,2-Dimethyl-4-oxopentanoic acid. The properties amenable to prediction through these models are extensive, including melting and boiling points, vapor pressure, water solubility, and partition coefficients, among others. nih.govresearchgate.net

Research Findings and Predictive Models

While specific, in-depth QSAR/QSPR studies exclusively targeting 2,2-Dimethyl-4-oxopentanoic acid are not extensively documented in publicly available literature, its properties can be predicted using established models trained on similar chemical structures. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides a set of predicted physicochemical properties for 2,2-Dimethyl-4-oxopentanoic acid, which are derived from various QSPR models. epa.gov

These predictive models utilize molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. biointerfaceresearch.com These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 2D and 3D descriptors representing topology, geometry, and electronic properties. dtic.milnih.gov

A pertinent area of QSPR modeling for 2,2-Dimethyl-4-oxopentanoic acid is the prediction of its acidity (pKa), given the presence of both a carboxylic acid and a ketone functional group. researchgate.netscirp.org A study on predicting the acidities of ketones in dimethyl sulfoxide (B87167) (DMSO) demonstrated the potential of QSPR. researchgate.netscirp.org While this study did not include 2,2-Dimethyl-4-oxopentanoic acid in its training set, the developed models, which showed high statistical significance (r² = 0.91), could potentially be applied to predict the pKa of its alpha-hydrogens. researchgate.netscirp.org The acidity of ketones is a crucial parameter for understanding their reactivity and physical properties. researchgate.netscirp.org

The development of QSAR/QSPR models typically involves the following steps:

Data Collection: Gathering a dataset of compounds with known experimental values for the property of interest.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical relationship between the descriptors and the property. acs.orgacs.org

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. dtic.mil

For 2,2-Dimethyl-4-oxopentanoic acid, the predicted properties from databases like the CompTox Dashboard can serve as a starting point for more refined QSPR studies or for assessing its environmental behavior.

Data Tables of Predicted Physicochemical Properties

The following tables present predicted physicochemical properties for 2,2-Dimethyl-4-oxopentanoic acid, as aggregated in the EPA's CompTox Chemicals Dashboard. These values are generated by various QSPR models and provide valuable insights into the compound's expected behavior.

Table 1: Predicted General Physicochemical Properties

| Property | Predicted Average | Unit |

| Molar Refractivity | 36.0 | |

| Molar Volume | 136 | |

| Polarizability | 14.3 | ų |

| Surface Tension | 33.3 | dyne/cm |

| Density | 1.04 | g/cm³ |

| Index of Refraction | 1.44 | |

| Thermal Conductivity | 148 | |

| Viscosity | 2.82 | |

| Flash Point | 430 | |

| Boiling Point | 223 | °C |

| Melting Point | 55.5 | °C |

| Vapor Pressure | 0.107 |

Data sourced from the US EPA CompTox Chemicals Dashboard. epa.gov

Table 2: Predicted Partition and Solubility Properties

| Property | Predicted Average | Unit |

| Water Solubility | 0.409 | |

| LogKow (Octanol-Water Partition Coefficient) | 2.35 | |

| LogKoa (Octanol-Air Partition Coefficient) | 5.96 | |

| Henry's Law Constant | 4.79e-8 | |

| pKa (acidic) | 29.3 | |

| LogD at pH 5.5 | 0.160 | |

| LogD at pH 7.4 | -1.68 |

Data sourced from the US EPA CompTox Chemicals Dashboard. epa.gov

These predicted values are instrumental for various non-drug-related applications, such as environmental risk assessment. For instance, properties like water solubility, vapor pressure, and the octanol-water partition coefficient (LogKow) are critical inputs for models that predict the environmental transport and fate of chemicals. dtic.mil The predicted pKa value is also significant for understanding its ionization state in different environmental compartments.

Advanced Analytical Methodologies for Research on 2,2 Dimethyl 4 Oxopentanoic Acid

High-Resolution Mass Spectrometry for Metabolite and Reaction Product Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed characterization of 2,2-dimethyl-4-oxopentanoic acid and its related metabolites and reaction products. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or triple quadrupole analyzers provide precise mass-to-charge ratio measurements, enabling the determination of elemental compositions and the identification of unknown compounds in complex mixtures. nih.gov

In the analysis of related keto acids, collision-induced dissociation (CID) experiments are performed at varying activation energies to map out fragmentation pathways. nih.gov For instance, the negative ion mode ([M-H]⁻) of a similar compound, 4-oxopentanoic acid, reveals characteristic fragmentation patterns, including the loss of CO₂ and successive eliminations of water and carbon monoxide. nih.gov These experimental findings are often corroborated by theoretical calculations, such as density functional theory (DFT), to understand the underlying fragmentation mechanisms. nih.gov

The fragmentation of the [M-H]⁻ anion of 4-oxopentanoic acid has been shown to involve a concerted mechanism for CO₂ ejection, which is accompanied by an intramolecular proton transfer. nih.gov A rearrangement in the deprotonated ketene (B1206846) anion formed after water elimination leads to the subsequent loss of CO. nih.gov While specific fragmentation data for 2,2-dimethyl-4-oxopentanoic acid is not detailed in the provided results, the principles derived from the study of analogous structures like 4-oxopentanoic acid and 2,2-dimethylpropane are highly informative. nih.govdocbrown.info The mass spectrum of 2,2-dimethylpropane, for example, is characterized by a very unstable molecular ion and a base peak at m/z 57, corresponding to the tert-butyl cation. docbrown.info

Table 1: Predicted and Experimental Properties of 2,2-Dimethyl-4-oxopentanoic Acid

| Property | Experimental Value | Predicted Value | Unit |

| Molecular Weight | 144.17 | 144.078644241 | g/mol |

| Boiling Point | - | 154 | °C |

| Melting Point | - | 55.5 | °C |

| Water Solubility | - | 0.409 | g/L |

| pKa (acidic) | - | 29.3 | - |

This table contains a mix of experimental and predicted data for 2,2-dimethyl-4-oxopentanoic acid and its isomer 2,3-dimethyl-4-oxopentanoic acid. epa.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of 2,2-dimethyl-4-oxopentanoic acid and its derivatives. It provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C, within a molecule.

1D and 2D NMR Techniques

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for determining the basic structure of a molecule. For derivatives of 2,2-dimethylchroman-4-one (B181875), a related structure, the ¹H NMR spectra show characteristic signals for the methylene (B1212753) group protons adjacent to the carbonyl group at approximately 2.70 ppm. mdpi.com The gem-dimethyl groups at the 2-position typically appear around 1.40–1.50 ppm. mdpi.com In ¹³C NMR, the carbonyl group signal is sensitive to substituents on the aromatic ring. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve complex spectra and establish connectivity between atoms. youtube.com COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the molecular structure. youtube.com HSQC correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals based on their attached protons. youtube.com These techniques are essential for unambiguously assigning all proton and carbon signals, especially in complex derivatives. scribd.com

Isotopic Labeling in NMR Studies

Isotopic labeling is a crucial strategy in NMR spectroscopy, particularly for studying large molecules or elucidating specific structural features and reaction mechanisms. sigmaaldrich.com In this approach, isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) are incorporated into the molecule of interest. nih.gov

Uniform labeling with ¹³C and ¹⁵N enhances NMR sensitivity and allows for the use of multidimensional NMR experiments to determine the three-dimensional structure of biomolecules. sigmaaldrich.com Selective labeling, where only specific atoms or functional groups are isotopically enriched, simplifies complex spectra and allows for the focused study of particular regions of a molecule. nih.gov For instance, selective protonation in a deuterated environment can significantly improve the resolution of the remaining proton signals in large proteins. unl.pt While direct applications to 2,2-dimethyl-4-oxopentanoic acid are not specified in the search results, the principles of isotopic labeling are broadly applicable for detailed structural and mechanistic studies of this compound and its derivatives. sigmaaldrich.comnih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. The FTIR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its chemical bonds.

For 2,2-dimethyl-4-oxopentanoic acid, the FTIR spectrum would be expected to exhibit characteristic absorption bands for the carboxylic acid and ketone functional groups. The carboxylic acid O-H stretch typically appears as a broad band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid would be observed around 1700-1725 cm⁻¹, while the ketone carbonyl stretch would appear at a slightly different wavenumber, typically in the range of 1715-1730 cm⁻¹. The C-O stretching of the carboxylic acid would be found in the 1320-1210 cm⁻¹ region.

While a specific FTIR spectrum for 2,2-dimethyl-4-oxopentanoic acid was not found, analysis of related compounds like 2,2-dimethylchroman-4-one derivatives provides insight into the expected spectral features. mdpi.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of 2,2-dimethyl-4-oxopentanoic acid and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds like carboxylic acids. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a standard approach for separating such compounds. The purity of the compound can be determined by the presence of a single major peak in the chromatogram.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile derivatives of 2,2-dimethyl-4-oxopentanoic acid. Derivatization, such as esterification to form the methyl ester, is often necessary to increase the volatility and thermal stability of the analyte for GC analysis. The retention time in the GC column provides a means of identification, while the mass spectrum from the MS detector confirms the identity and structure of the compound. The NIST WebBook lists GC data for the related compound 2,2-dimethylpropanoic acid. nist.gov

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a single crystal of 2,2-dimethyl-4-oxopentanoic acid of suitable size and quality is required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

Although no specific X-ray crystal structure for 2,2-dimethyl-4-oxopentanoic acid was found in the search results, this technique remains the gold standard for unambiguous structural determination of crystalline organic compounds. docbrown.info

Biological and Biochemical Research on 2,2 Dimethyl 4 Oxopentanoic Acid Non Clinical Focus

Role as a Metabolic Intermediate in Microbial and Plant Systems

Currently, there is limited scientific literature available that specifically identifies 2,2-Dimethyl-4-oxopentanoic acid as a metabolic intermediate in microbial and plant systems. While the metabolism of various organic acids is a fundamental process in both microorganisms and plants, the direct involvement of this particular dimethylated keto acid has not been extensively documented in publicly available research.

Microbial metabolic pathways are incredibly diverse, with different species capable of utilizing a vast array of organic compounds as carbon and energy sources. medcraveonline.comresearchgate.net The degradation of complex organic molecules, including those with branched or dimethylated structures, often involves specialized enzymatic pathways. For instance, microorganisms are known to metabolize dimethyl sulfide (B99878) and related compounds, highlighting their capacity to process methylated molecules. oup.comnih.govnih.gov The degradation of xenobiotic compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid, by soil microbes further demonstrates the vast catabolic potential within the microbial world. It is plausible that certain microbial strains could metabolize 2,2-Dimethyl-4-oxopentanoic acid, potentially through pathways involving oxidation, decarboxylation, or other transformations, but specific examples are not readily found in the literature.

In plant systems, organic acid metabolism is central to processes such as the tricarboxylic acid (TCA) cycle, photorespiration, and the synthesis of various secondary metabolites. While plants synthesize a wide array of specialized metabolites, including terpenoids derived from isoprene (B109036) units, the role of 2,2-Dimethyl-4-oxopentanoic acid as a direct intermediate in major plant metabolic pathways has not been established. researchgate.netwikipedia.org The biosynthesis of terpenes, for example, proceeds from simple precursors like isopentenyl diphosphate (B83284) and dimethylallyl diphosphate, and while there is research into expanding the terpene biosynthetic repertoire with non-canonical building blocks, 2,2-Dimethyl-4-oxopentanoic acid is not typically cited in this context. researchgate.netnih.govrsc.orgillinois.edu

Enzymatic Transformations and Biochemical Pathways

Although direct enzymatic studies on 2,2-Dimethyl-4-oxopentanoic acid are scarce, we can infer potential transformations based on the known functions of relevant enzyme families.

Substrate Specificity of Relevant Enzymes

The substrate specificity of an enzyme determines which molecules it can bind to and chemically transform. For a compound like 2,2-Dimethyl-4-oxopentanoic acid, two key enzyme families are of particular interest: branched-chain α-keto acid dehydrogenases and aldolases.

The branched-chain α-keto acid dehydrogenase complex (BCKDC) is a multi-enzyme complex that plays a crucial role in the catabolism of branched-chain amino acids. wikipedia.orggrantome.com It catalyzes the oxidative decarboxylation of α-keto acids. The typical substrates for BCKDC are α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (from isoleucine), and α-ketoisovalerate (from valine). wikipedia.org While the gem-dimethyl group at the α-position of 2,2-Dimethyl-4-oxopentanoic acid is a significant structural difference from the typical substrates of BCKDC, some enzymes in this family exhibit a degree of substrate promiscuity. nih.govnih.gov However, without experimental data, it is not possible to definitively state whether 2,2-Dimethyl-4-oxopentanoic acid would be a substrate for BCKDC.

Aldolases are a class of enzymes that catalyze the reversible cleavage of a carbon-carbon bond in an aldol (B89426) reaction. wikipedia.org There are different classes of aldolases with varying substrate specificities. nih.gov For example, fructose-1,6-bisphosphate aldolase (B8822740) is central to glycolysis, cleaving fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. wikipedia.org Other aldolases can act on different keto acids. The structure of 2,2-Dimethyl-4-oxopentanoic acid, with a ketone at position 4, suggests that a retro-aldol cleavage could potentially occur between carbons 3 and 4, yielding acetone (B3395972) and 2,2-dimethylsuccinic semialdehyde. However, the substrate specificity of known aldolases for such a dimethylated compound has not been reported.

Enzyme Mechanism Studies (e.g., branched-chain α-keto acid dehydrogenase, aldolase)

The mechanisms of both branched-chain α-keto acid dehydrogenase and aldolase have been extensively studied with their natural substrates.

Aldolases also operate through well-defined mechanisms. Class I aldolases, found in animals and higher plants, form a Schiff base intermediate between a lysine (B10760008) residue in the active site and the keto substrate. nih.gov Class II aldolases, typically found in bacteria and fungi, are metal-dependent and use a divalent metal ion (often Zn2+) to polarize the carbonyl group of the substrate. nih.gov

In Vitro Interactions with Biomolecules (e.g., proteins, cofactors)

General interactions can be inferred from its chemical structure. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with amino acid residues in proteins. The ketone group can also form hydrogen bonds. The gem-dimethyl group introduces steric bulk, which could influence how the molecule fits into the active site of an enzyme.

For this compound to interact with enzymes like the branched-chain α-keto acid dehydrogenase complex, it would need to bind to the active site and potentially interact with cofactors like thiamine (B1217682) pyrophosphate (TPP). wikipedia.orggrantome.com Similarly, for an aldolase to act on it, the molecule would need to be positioned correctly within the active site to allow for the catalytic cleavage or formation of a carbon-carbon bond, potentially involving interactions with key amino acid residues or a metal cofactor. nih.govnih.gov However, without experimental evidence, these potential interactions remain speculative.

Industrial and Material Science Applications of 2,2 Dimethyl 4 Oxopentanoic Acid As a Chemical Intermediate

Precursor in Polymer Synthesis

While the bifunctional nature of 2,2-Dimethyl-4-oxopentanoic acid, possessing both a carboxylic acid and a ketone group, theoretically allows it to act as a monomer or a modifying agent in polymer synthesis, there is a notable lack of specific research or patents detailing such applications. In contrast, its isomer, 4,4-Dimethyl-2-oxo-pentanoic acid, is cited for its role in the production of specialty polymers, which are essential for manufacturing durable and high-performance materials. chemimpex.com The applications for related dicarboxylic acids, such as 2,5-furandicarboxylic acid, are well-documented in the synthesis of bio-based polymers like poly(ethylene furanoate) (PEF). mdpi.com However, similar detailed findings for 2,2-Dimethyl-4-oxopentanoic acid are not currently present in the public scientific literature.

Building Block for Specialty Chemicals and Fine Chemicals

The primary documented application of 2,2-Dimethyl-4-oxopentanoic acid is as a building block in organic synthesis. sigmaaldrich.com Chemical suppliers categorize it as such, indicating its use as a starting material for the creation of more complex molecules. sigmaaldrich.com Its structural isomer, 4,4-Dimethyl-2-oxo-pentanoic acid, is recognized as a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals, where its distinct structure facilitates efficient chemical reactions. chemimpex.com Although specific synthetic pathways and resulting fine chemicals originating from 2,2-Dimethyl-4-oxopentanoic acid are not extensively detailed in available literature, its role as a foundational molecule in synthetic chemistry is established.

Role in Catalyst Design and Ligand Synthesis

Currently, there is no publicly available scientific literature or patent documentation that describes the use of 2,2-Dimethyl-4-oxopentanoic acid in the field of catalyst design or for the synthesis of ligands. The development of catalysts and ligands often requires molecules with specific electronic and steric properties to effectively coordinate with metal centers and facilitate chemical transformations. While the structure of 2,2-Dimethyl-4-oxopentanoic acid contains potential coordination sites (the carboxylate and ketone oxygen atoms), its application in this area has not been reported.

Applications in Renewable Fuels Research (e.g., biofuels precursors)

There is no evidence in the current body of scientific research or patents to suggest that 2,2-Dimethyl-4-oxopentanoic acid is utilized in renewable fuels research or as a precursor for biofuels. Research in the area of biofuels often focuses on the conversion of biomass-derived platform molecules, such as furfural (B47365) and levulinic acid, into fuel-grade compounds. researchgate.netacs.org For instance, 2-methylfuran, derived from lignocellulose, is explored for the synthesis of cycloalkanes for diesel or jet fuel. acs.org However, 2,2-Dimethyl-4-oxopentanoic acid does not appear in the literature as a target molecule or an intermediate in these renewable energy efforts.

Future Directions and Emerging Research Areas for 2,2 Dimethyl 4 Oxopentanoic Acid

The continued exploration of 2,2-Dimethyl-4-oxopentanoic acid and its derivatives is poised to benefit from advancements in several key areas of chemical research. These emerging fields promise to unlock novel applications, more efficient synthesis routes, and a deeper understanding of the compound's fundamental properties.

Q & A

Basic: What are the recommended synthetic routes for 2,2-dimethyl-4-oxopentanoic acid, and how can purity be validated?

Answer:

The synthesis of 2,2-dimethyl-4-oxopentanoic acid can be achieved via esterification and hydrolysis steps. For example, similar oxopentanoic acid derivatives are synthesized using ethyl 2-methyl-3-ethoxycarbonyl-4-oxopentanoate as an intermediate, followed by acid hydrolysis to yield the carboxylic acid . Key steps include:

- Esterification : Use of ethyl acetoacetate or brominated precursors to introduce branching.

- Hydrolysis : Controlled acidic or basic conditions to cleave ester groups without degrading the oxo functionality.

Purity Validation : - Chromatography : HPLC or LC-MS (≥90% purity, as in for analogous compounds).

- Spectroscopy : Confirm structural integrity via -NMR (e.g., methyl group signals at δ 1.2–1.5 ppm) and IR (C=O stretch at ~1700 cm) .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing 2,2-dimethyl-4-oxopentanoic acid?

Answer:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHO, theoretical 144.17 g/mol) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) :

- -NMR: Distinct signals for dimethyl groups (singlet, δ ~1.3 ppm) and ketone-adjacent protons (multiplet, δ ~2.5 ppm).

- -NMR: Carbonyl carbons (δ ~210 ppm for ketone, ~175 ppm for carboxylic acid) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity and stability .

Advanced: How does the stability of 2,2-dimethyl-4-oxopentanoic acid vary under different storage conditions?

Answer:

Stability is highly sensitive to temperature, light, and solvent:

| Condition | Stability | Reference |

|---|---|---|

| 4°C (dark) | Stable for 1 month in DMSO | |

| -80°C (dark) | Stable for 6 months | |

| Ambient light | Rapid degradation (ketone photolysis) | |

| Aqueous solutions | Hydrolysis risk at pH >8 |

Methodological Note : Conduct accelerated stability studies (40°C/75% RH for 1 week ≈ 6 months at 25°C) with LC-MS monitoring to detect degradation products like 4-oxovaleric acid .

Advanced: How can researchers resolve contradictions in reported biological activities of 2,2-dimethyl-4-oxopentanoic acid derivatives?

Answer:

Discrepancies often arise from structural analogs (e.g., 4-methyl-2-oxopentanoic acid in ) or assay variability. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., methyl or oxo positions) and test against defined targets (e.g., metabolic enzymes or receptors) .

- Assay Standardization :

Advanced: What are the challenges in synthesizing enantiomerically pure 2,2-dimethyl-4-oxopentanoic acid, and how can they be addressed?

Answer:

Challenges include racemization at the α-carbon and ketone reactivity:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid derivatives in ) or enzymatic catalysis.

- Protection Strategies : Temporarily protect the ketone as a ketal during synthesis to prevent undesired side reactions .

- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Basic: What safety precautions are critical when handling 2,2-dimethyl-4-oxopentanoic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant potential noted in ).

- Ventilation : Use fume hoods due to potential volatility of oxo compounds.

- Storage : Store at -80°C in amber vials to prevent light-induced degradation .

Advanced: How can computational modeling aid in predicting the reactivity of 2,2-dimethyl-4-oxopentanoic acid in novel reactions?

Answer:

- Density Functional Theory (DFT) : Model electron density around the ketone and carboxylic acid groups to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to optimize reaction conditions .

- QSPR Models : Correlate substituent effects (e.g., methyl groups) with reaction rates or metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.